molecular formula C13H14N2O2S B11992766 5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione CAS No. 84030-12-6

5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B11992766
CAS No.: 84030-12-6
M. Wt: 262.33 g/mol
InChI Key: FOKRXEOEPBXDII-UHFFFAOYSA-N
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Description

5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione typically involves the condensation of ethyl acetoacetate with thiourea and p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-thioxo-4,6-dihydropyrimidine: Similar structure but with a methyl group instead of an ethyl group.

    5-Phenyl-2-thioxo-4,6-dihydropyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and p-tolyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

5-ethyl-5-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-13(9-6-4-8(2)5-7-9)10(16)14-12(18)15-11(13)17/h4-7H,3H2,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKRXEOEPBXDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=S)NC1=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232927
Record name 5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione
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Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-12-6
Record name 5-Ethyldihydro-5-(4-methylphenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione
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Record name 5-Ethyldihydro-5-(4-methylphenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione
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Record name 5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione
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Record name 5-ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione
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Record name 5-ETHYLDIHYDRO-5-(4-METHYLPHENYL)-2-THIOXO-4,6(1H,5H)-PYRIMIDINEDIONE
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